molecular formula C16H13FO3 B12888743 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran CAS No. 922140-76-9

3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran

Cat. No.: B12888743
CAS No.: 922140-76-9
M. Wt: 272.27 g/mol
InChI Key: WFARVQNDVQJHTA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylboronic acid and 4,6-dimethoxy-2-iodophenol.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid with 4,6-dimethoxy-2-iodophenol.

    Cyclization: The resulting intermediate undergoes cyclization to form the benzofuran ring. This step may involve heating the reaction mixture under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitrating agents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

922140-76-9

Molecular Formula

C16H13FO3

Molecular Weight

272.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,6-dimethoxy-1-benzofuran

InChI

InChI=1S/C16H13FO3/c1-18-12-7-14(19-2)16-13(9-20-15(16)8-12)10-3-5-11(17)6-4-10/h3-9H,1-2H3

InChI Key

WFARVQNDVQJHTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

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